Impurity A of Paricalcitol

Description

Contextualization of Pharmaceutical Impurities Research

The study of impurities is a cornerstone of modern pharmaceutical science. researchgate.net Impurities are extraneous chemical substances that can arise during the synthesis, purification, and storage of an API or the final drug product. veeprho.comconicet.gov.ar These substances can originate from various sources, including raw materials, intermediates, by-products of side reactions, degradation products, reagents, and solvents. veeprho.comconicet.gov.ar Even at trace levels, impurities have the potential to impact the quality, safety, and efficacy of a medication. veeprho.com

Significance of Impurity Profiling within Paricalcitol Pharmaceutical Development

Paricalcitol, a synthetic vitamin D analog, is used in the management of secondary hyperparathyroidism associated with chronic kidney disease. pharmaffiliates.comnih.gov The synthesis of Paricalcitol is a multi-step process, which inherently carries the risk of producing undesired by-products and related substances. newdrugapprovals.org Therefore, the impurity profile of Paricalcitol is of significant interest to ensure the quality and safety of the final drug product. fda.gov

Impurity profiling for Paricalcitol is crucial for several reasons. It allows for the identification and control of any potentially harmful substances, ensuring patient safety. longdom.org Furthermore, a well-defined impurity profile is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a drug application submitted to regulatory authorities. fda.gov Comparative analytical data, including impurity profiles, are often required to demonstrate the similarity between a generic product and the reference listed drug. fda.govfda.gov

The presence and quantity of specific impurities can also provide valuable insights into the stability of the drug substance and its degradation pathways. longdom.org This information is vital for establishing appropriate storage conditions and shelf-life for the Paricalcitol drug product. By meticulously studying and controlling impurities like Impurity A, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of Paricalcitol preparations.

Chemical Profile of Impurity A of Paricalcitol

This compound is a recognized related substance in the production of Paricalcitol. google.com Its chemical structure and properties are distinct from the active pharmaceutical ingredient.

| Property | Value | Source |

| Molecular Formula | C27H44O3 | nih.gov |

| Molecular Weight | 416.6 g/mol | nih.gov |

| IUPAC Name | (1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | nih.gov |

| CAS Number | 2230789-87-2 | nih.gov |

Synthesis and Characterization

Impurity A can be introduced during the manufacturing process of the Paricalcitol bulk drug. google.com Its formation is a consequence of the complex synthetic route employed to produce Paricalcitol. newdrugapprovals.org The characterization of Impurity A is essential for its identification and quantification in the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are pivotal in this process. google.comresearchgate.net HPLC methods have been developed to separate and determine Paricalcitol and its related substances, including Impurity A. google.comresearchgate.net These methods often utilize a C18 column and a gradient elution system with a UV detector set at a specific wavelength, such as 252 nm, to achieve separation and quantification. google.comresearchgate.net

Analytical Methodologies for Detection and Quantification

The detection and quantification of Impurity A in Paricalcitol are critical for quality control. synzeal.com Validated analytical methods are necessary to ensure the accuracy and reliability of these measurements.

A common approach involves the use of a reverse-phase HPLC method. researchgate.net For instance, a method might employ a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724). researchgate.net The method is validated to demonstrate its linearity, precision, accuracy, and specificity for Impurity A. researchgate.net Forced degradation studies are also conducted to ensure that the analytical method can effectively separate the drug from its degradation products, including Impurity A, under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.netresearchgate.net The development of such stability-indicating methods is a requirement under ICH guidelines. researchgate.net

Research Findings and Control Strategies

Research has focused on developing robust analytical methods to control the levels of Impurity A and other related substances in Paricalcitol. researchgate.net For example, a gradient liquid chromatographic method has been developed for the simultaneous determination of Paricalcitol and its impurities. researchgate.net Control of impurities can also be addressed during the synthesis process itself by selecting appropriate reaction conditions to minimize the formation of by-products like Impurity A. google.com

In some cases, specific impurities that may arise during the formulation process are also investigated. For instance, studies have looked at the formation of oxidized impurities and have proposed strategies to control their levels, such as controlling the residual oxygen in the injection container. google.com While not specifically named Impurity A in this context, it highlights the comprehensive approach taken to control all potential impurities. The ultimate goal is to ensure that the levels of all impurities, including Impurity A, are maintained below the limits specified by pharmacopeias and regulatory agencies. researchgate.net

Structure

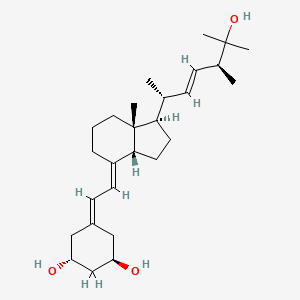

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKAHTKRCLCHEA-GNUXSJEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Generation Mechanisms of Impurity a of Paricalcitol

Impurity A Formation during Paricalcitol Synthesis Processes

The multi-step synthesis of Paricalcitol is complex, creating opportunities for the formation of various by-products, including Impurity A. newdrugapprovals.orggoogle.com These are also referred to as process-related impurities. chemicea.com

The synthesis of Paricalcitol involves several chemical transformations, and specific pathways are known to generate impurities that are structurally similar to the final drug molecule. newdrugapprovals.org Key synthetic strategies include the Wittig-Horner or Julia-Lythgoe olefination reactions to couple the A-ring and the C/D-ring synthons. aragen.comgoogle.com

During these coupling reactions, side reactions can occur, leading to the formation of undesired stereoisomers or related substances. For example, the Julia-Lythgoe olefination can produce a mixture of E/Z isomers, which can be difficult to separate from the desired product. aragen.com One of the most common by-products formed during Paricalcitol synthesis is its C-24 isomer. google.com The intricate nature of these multi-step syntheses means that by-products from earlier steps can also be carried through to the final product. newdrugapprovals.orggoogle.com

A study outlined a novel approach to Paricalcitol synthesis that included one-pot regioselective ozonization, free-radical reduction, and a Wittig reaction for side-chain assembly. researchgate.net While innovative, each of these steps presents a risk for by-product formation if not perfectly controlled.

The precursors and intermediates used in the synthesis of Paricalcitol play a crucial role in the formation of impurities. The synthesis often starts from readily available materials like vitamin D2, which is converted through several intermediate stages. google.comresearchgate.net

Key intermediates in some synthetic routes include phosphine (B1218219) oxides and benzothiazolyl sulfones. aragen.com For instance, the condensation of an A-ring phosphine oxide with a C/D-ring bicyclic ketone is a common strategy. newdrugapprovals.org The purity of these intermediates is paramount, as impurities in these starting materials can be converted into new impurities in subsequent steps. newdrugapprovals.org

One patented method describes the ozonolysis of an intermediate (IM-A4a) which, unfortunately, leads to the unavoidable formation of a side product (IM-A5BP2) that is difficult to separate chromatographically. google.com Another intermediate, Paricalcitol Intermediate A, is also recognized as part of the synthesis process.

Table 1: Key Intermediates and Coupling Reactions in Paricalcitol Synthesis

| Intermediate/Reaction | Description | Potential for Impurity Formation |

|---|---|---|

| A-Ring and C/D-Ring Synthons | Building blocks for the Paricalcitol molecule. newdrugapprovals.orggoogle.com | Impurities in these starting synthons can lead to final product impurities. newdrugapprovals.org |

| Wittig-Horner Reaction | A common method to form the diene system by coupling the A-ring and C/D-ring fragments. newdrugapprovals.orggoogle.comresearchgate.net | Can lead to the formation of geometric isomers. |

| Julia-Lythgoe Olefination | An alternative olefination reaction for coupling synthetic fragments. aragen.comgoogle.com | Known to produce mixtures of E/Z isomers, which are challenging to separate. aragen.com |

| Ozonolysis Intermediates | Used for cleaving double bonds to create functional groups for further reactions. google.comresearchgate.net | Can lead to the formation of inseparable side products. google.com |

This table summarizes key reaction components and their potential to introduce impurities during the synthesis of Paricalcitol.

The conditions under which the synthesis is performed have a significant impact on the yield of Paricalcitol and the level of Impurity A. Process parameters such as temperature, reaction time, and the choice of reagents and solvents must be carefully controlled.

For example, the solvolysis (cycloreversion) step is often conducted at elevated temperatures (e.g., 55°C), which can influence the formation of by-products. google.com The purification of the final product is also a critical step. High-performance liquid chromatography (HPLC) is frequently used, but the high polarity of Paricalcitol and its structural similarity to its impurities make this process challenging and not always suitable for industrial-scale production. newdrugapprovals.org

Crystallization is another method used for purification, but the choice of solvent is critical. The use of tert-butanol, for instance, can result in a solvate that contains more than 1% of this undesirable residual solvent. google.com To meet regulatory requirements, which can limit some impurities to less than 0.1%, meticulous control over the entire manufacturing process, including purification, is essential. newdrugapprovals.orggoogle.com

Impurity A is classified as a process-related impurity, meaning its formation is directly linked to the manufacturing process. chemicea.com Such impurities can arise from the starting materials, intermediates, or side reactions occurring during synthesis. newdrugapprovals.orggoogle.com Regulatory bodies require that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. veeprho.com The United States Pharmacopeia (USP) lists several Paricalcitol related compounds and impurities, including Impurity A. researchgate.net

Impurity A Formation through Paricalcitol Degradation Pathways

Paricalcitol can also degrade over time, especially under certain environmental conditions, leading to the formation of degradation products, which may include Impurity A. veeprho.com

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a drug substance against hydrolysis is a key factor in determining its shelf life. Paricalcitol, when subjected to stress conditions such as acidic or basic hydrolysis, can degrade. researchgate.netresearchgate.net

Forced degradation studies are performed to understand how a drug behaves under stress. researchgate.netscience.gov In these studies, Paricalcitol is exposed to conditions like acid, base, oxidation, heat, and light. veeprho.comresearchgate.net It has been noted that considerable degradation can occur under these conditions. researchgate.net While specific details on Impurity A being a direct major product of hydrolysis are not extensively published in the provided results, the general principle is that the complex structure of Paricalcitol, a vitamin D analog, is susceptible to degradation which can be catalyzed by changes in pH. grafiati.com The formation of degradation products necessitates the development of stability-indicating analytical methods to monitor the drug's purity over its shelf life. researchgate.netscience.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Paricalcitol |

| Impurity A of Paricalcitol |

| Vitamin D2 |

| Paricalcitol Intermediate A |

Oxidative Degradation Mechanisms Associated with Impurity A

The generation of Impurity A is significantly influenced by oxidative stress. Forced degradation studies, which intentionally subject Paricalcitol to harsh conditions, demonstrate that the presence of oxidizing agents is a primary driver for the formation of this specific impurity. researchgate.net In these studies, Paricalcitol is exposed to oxidizing agents like hydrogen peroxide, leading to a notable increase in the level of Impurity A. researchgate.netkcl.ac.uk This suggests that the chemical structure of Paricalcitol possesses sites that are susceptible to oxidation, and the transformation into Impurity A is a direct result of these oxidative reactions.

Research indicates that Paricalcitol is highly susceptible to oxidative conditions, resulting in considerable degradation. researchgate.net The mechanism likely involves the oxidation of sensitive functional groups within the Paricalcitol molecule. The presence of residual oxygen in pharmaceutical preparations is a critical factor; specific concentrations of oxygen have been shown to either promote or inhibit the formation of certain degradation products, including oxidative impurities labeled "A" and "B". google.com

Forced degradation studies provide quantitative evidence of this process. When subjected to oxidative stress, the percentage of Impurity A (referred to in one study as Related Comp-A) was found to increase significantly. researchgate.net

Photolytic Degradation Mechanisms and Impurity A Generation

Exposure to light, particularly ultraviolet (UV) radiation, is another critical factor in the degradation of Paricalcitol and the subsequent formation of Impurity A. science.gov Photolytic degradation occurs when light energy is absorbed by the drug molecule, promoting it to an excited state. This excess energy can trigger chemical reactions, such as isomerization or cleavage of chemical bonds, leading to the formation of degradation products. kcl.ac.uk

Studies have investigated the impact of photolytic conditions on Paricalcitol stability. researchgate.netscience.gov While some studies using specific pharmaceutical forms found the drug to be stable under the tested photolytic conditions, others that stressed the drug substance directly showed the formation of impurities. researchgate.netscience.gov For instance, exposure to sunlight conditions resulted in the generation of Impurity A. researchgate.net This indicates that the molecular structure of Paricalcitol is sensitive to light, which can provide the activation energy necessary to initiate the degradation pathway leading to Impurity A. google.comresearchgate.net

Thermal Degradation Mechanisms and Impurity A Accumulation

Elevated temperatures can induce or accelerate the degradation of pharmaceutical compounds by providing the necessary energy to overcome the activation barrier of chemical reactions. This process, known as thermal degradation, is a significant pathway for the accumulation of Impurity A in Paricalcitol. science.gov

Forced degradation studies performed at high temperatures, such as 80°C, have demonstrated that Paricalcitol degrades and that Impurity A is one of the resulting products. researchgate.net The accumulation of this impurity under thermal stress highlights the importance of temperature control during the manufacturing, transport, and storage of Paricalcitol-containing products to maintain their purity and quality. researchgate.netscience.gov

The following table summarizes the findings from a forced degradation study, illustrating the formation of Impurity A under various stress conditions.

| Stress Condition | Agent/Condition | % of Impurity A (Related Comp-A) Formed |

| Oxidative | 30% Hydrogen Peroxide | 0.62% |

| Photolytic | Neutral Sun | 0.041% |

| Thermal | 80°C | Not Detected |

| (Data sourced from a study by Ediga Sasikiran Goud et al. researchgate.net) |

Note: In this specific study, thermal degradation did not produce detectable levels of Impurity A, though other studies confirm thermal exposure as a valid degradation pathway. science.gov

Factors Influencing Impurity A Generation and Accumulation during Storage

The generation and accumulation of Impurity A during the storage of Paricalcitol are influenced by a combination of environmental and formulation-specific factors. grafiati.com Managing these factors is crucial for ensuring the stability and quality of the drug product over its shelf life. Key influencing factors include the presence of oxygen, exposure to light, and storage temperature, as detailed in the degradation mechanisms above.

Key Influencing Factors During Storage:

| Factor | Influence on Impurity A Generation | Recommendations / Findings |

| Oxygen Content | The amount of residual oxygen in the storage container is critical. Paradoxically, while oxidation causes impurity formation, completely removing oxygen (e.g., via nitrogen purging) can increase the generation of other degradation products. google.com | Maintaining a specific, controlled residual oxygen content (e.g., 0.32 ml - 2 ml in an ampoule) can minimize impurity formation and improve product safety. google.com |

| Light Exposure | Exposure to daylight, especially UV light, can trigger photolytic degradation, leading to the formation of Impurity A. researchgate.netnih.gov | Storage in light-protective packaging is essential. Studies show stability is maintained when protected from daylight. nih.gov |

| Temperature | Higher temperatures accelerate degradation reactions, potentially leading to the accumulation of Impurity A. researchgate.net | Storage at controlled room temperature or under refrigeration (e.g., 4.4°C) is recommended to ensure stability. nih.gov |

| Packaging Material | The type of container can affect stability. Paricalcitol has been observed to be quickly lost when stored in Viaflo bags due to adsorption onto the container walls. nih.gov | Choosing an appropriate container system, such as preloaded syringes, where the drug has been shown to be stable, is crucial. nih.gov |

In formal stability studies, Paricalcitol was found to be stable for 30 days in preloaded syringes when stored at both room temperature without daylight protection and at 4.4°C with daylight protection. nih.gov This underscores the importance of the interplay between temperature, light, and appropriate packaging in preventing the formation of Impurity A and other degradation products.

Analytical Methodologies for Impurity a of Paricalcitol Detection and Quantification

Chromatographic Techniques for Impurity A Separation and Resolution

Chromatographic methods are central to the separation and analysis of Paricalcitol and its impurities. veeprho.com High-Performance Liquid Chromatography (HPLC) is a widely used technique, and more advanced approaches like Ultra-Performance Liquid Chromatography (UPLC) offer enhanced resolution and speed. veeprho.com

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity A

The development of a successful HPLC method hinges on the careful optimization of several parameters to achieve adequate separation of Impurity A from the active pharmaceutical ingredient (API) and other related substances.

The choice of the stationary phase is critical for achieving the desired chromatographic separation. For the analysis of Paricalcitol and its impurities, octadecyl silane (B1218182) (C18) bonded silica (B1680970) gel columns are frequently employed. wipo.intresearchgate.netgoogle.comresearchgate.netgoogle.comoup.comgoogle.com These non-polar stationary phases are well-suited for reversed-phase chromatography, which is a common mode of separation for vitamin D analogs.

The selection of a specific C18 column can influence the resolution between Paricalcitol and Impurity A. Factors such as particle size, column dimensions, and brand play a significant role. For instance, columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are commonly cited in validated methods. researchgate.netresearchgate.netoup.com The use of a silica gel-based stationary phase has also been reported in normal-phase chromatography for the separation of Paricalcitol and its impurities, offering an alternative approach. google.com The goal is to select a column that provides a high degree of separation (resolution > 3.0) between the main peak and the Impurity A peak. google.com

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Paricalcitol and its Impurities

| Column Type | Dimensions | Particle Size | Reference |

| Octadecylsilane bonded silica gel (C18) | 4.6mm × 100mm | 2.7μm | patsnap.com |

| Altima C18 | 250 mm X 4.6 mm | 5 µm | researchgate.net |

| ACE C18 | 250 × 4.6 mm | 5 μm | nih.gov |

| C18 column | 250 x 4.6 mm | 5 µm | researchgate.netoup.com |

| Silica gel | - | - | google.com |

| XBridge™ Prep C18 | 50×200 mm | 5 μm | google.comgoogle.com |

| Atlantis™ Prep C18 | 19×100 mm | 5 μm | google.comgoogle.com |

| Zorbax SB C18 | - | - | nih.gov |

| Symmetri C8 | 50x2. 1 mm | 3.5 µm | researchgate.net |

The mobile phase composition is another key parameter that is optimized to achieve the separation of Impurity A. A mixture of an aqueous and an organic solvent is typical for reversed-phase HPLC.

Commonly used organic modifiers include acetonitrile (B52724) and methanol. wipo.intnih.gov The aqueous phase may consist of water or a buffer solution to control the pH. researchgate.net For example, a mobile phase consisting of acetonitrile and water in a 70:30 (v/v) ratio has been successfully used. researchgate.netoup.com In some methods, a gradient elution is employed, where the proportion of the organic solvent is varied over time to enhance the separation of complex mixtures of impurities. google.comresearchgate.net

A patent describes a gradient elution method using mobile phase A (n-hexane) and mobile phase B (a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol). The gradient runs from 20% B to 75% B over 30 minutes. google.com Another method utilizes a gradient with mobile phase A as a mixture of water and acetonitrile (85:15) and mobile phase B as water. researchgate.net A different approach for an isomer impurity of Paricalcitol uses a linear gradient with mobile phase A being acetonitrile-water (50:950) and mobile phase B being acetonitrile-methanol (750:250). patsnap.com

To complete the method optimization, parameters such as flow rate, column temperature, and detection wavelength are fine-tuned. These parameters can significantly impact the efficiency and resolution of the separation.

The flow rate determines the speed at which the mobile phase passes through the column. A typical flow rate for HPLC analysis of Paricalcitol is around 1.0 mL/min. researchgate.net However, rates can vary, with some methods using 0.8 mL/min or up to 2.0 mL/min. google.comnih.gov The column temperature is often controlled to ensure reproducibility, with temperatures ranging from 25°C to 50°C being reported. researchgate.netoup.comnih.gov

The detection of Paricalcitol and its impurities is typically performed using a UV detector. The wavelength is chosen to maximize the absorbance of the compounds of interest. A common detection wavelength for Paricalcitol analysis is 252 nm. google.comresearchgate.net Other reported wavelengths include 250 nm and 277 nm. researchgate.netoup.comnih.gov

Table 2: Optimized Chromatographic Parameters for Paricalcitol Impurity A Analysis

| Parameter | Optimized Value | Reference(s) |

| Flow Rate | 0.8 - 2.0 mL/min | google.comresearchgate.netnih.gov |

| Column Temperature | 25°C - 50°C | researchgate.netoup.compatsnap.comnih.gov |

| Detection Wavelength | 250 - 277 nm | researchgate.netgoogle.comresearchgate.netoup.comnih.gov |

Advanced Chromatographic Approaches for Impurity A (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and faster analysis times. waters.commdpi.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures. waters.com

The application of UPLC for the analysis of pharmaceutical impurities, including those in Paricalcitol, can lead to more efficient and accurate quality control. veeprho.comwaters.com A UPLC method for determining related substances in bicalutamide, for example, demonstrated a significant reduction in analysis time from 35 minutes (HPLC) to 10 minutes (UPLC). google.com While specific UPLC methods for Paricalcitol Impurity A are not extensively detailed in the provided search results, the principles of method development, including stationary phase, mobile phase, and parameter optimization, are transferable from HPLC with adjustments for the higher-pressure capabilities of UPLC systems. waters.com The use of UPLC can be particularly advantageous for resolving closely eluting impurities and for high-throughput screening. waters.commdpi.com

Spectrometric and Hyphenated Techniques for Impurity A Characterization

While chromatographic techniques are excellent for separation and quantification, spectrometric methods, particularly when hyphenated with chromatography, are indispensable for the structural characterization and unequivocal identification of impurities like Impurity A.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. nih.govresearchgate.netgoogle.com LC-MS/MS (tandem mass spectrometry) provides even greater specificity and sensitivity, allowing for the determination of the molecular weight and fragmentation pattern of Impurity A. nih.govresearchgate.net This information is crucial for confirming its identity. For instance, a highly sensitive LC-ESI-MS/MS method has been developed for the quantification of Paricalcitol in human plasma, demonstrating the capability of this technique for analyzing Paricalcitol and its related compounds at very low concentrations. nih.gov Other spectrometric techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the detailed chemical structure of isolated impurities.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Impurity A Identification

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of pharmaceutical impurities due to its high sensitivity and specificity. americanpharmaceuticalreview.comnih.gov The initial step in the analysis involves using MS to determine the molecular weight of the unknown compound. americanpharmaceuticalreview.com For Impurity A of Paricalcitol, this provides the first crucial piece of data for its identification.

To gain deeper structural insight, tandem mass spectrometry (MS/MS) is utilized. americanpharmaceuticalreview.com In this technique, the molecular ion of Impurity A, as identified by the initial MS scan, is selected and subjected to fragmentation. This process generates a unique pattern of fragment ions, which serves as a "fingerprint" for the molecule. By analyzing this fragmentation pattern and comparing it to the fragmentation of the Paricalcitol parent molecule, analysts can deduce the structure of the impurity. americanpharmaceuticalreview.com A patent for a Paricalcitol analysis method identifies Impurity A as an impurity that may be introduced during the synthesis process. google.com The development of a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for quantifying the parent drug, Paricalcitol, and by extension, its related impurities in biological matrices and pharmaceutical formulations. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Determination of Impurity A

While standard MS provides the nominal molecular weight, high-resolution mass spectrometry (HR-MS) offers a significant advantage by measuring the mass with extremely high accuracy. americanpharmaceuticalreview.com Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can differentiate between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

This capability is pivotal for determining the precise elemental composition of Impurity A. americanpharmaceuticalreview.com By obtaining a high-resolution mass measurement, analysts can calculate a unique elemental formula (e.g., CₓHᵧO₂) that corresponds to the measured mass. This information is fundamental for confirming the identity of the impurity and distinguishing it from other potential by-products with similar molecular weights. The combination of HR-MS for elemental composition and MS/MS for fragmentation analysis provides a powerful and rapid strategy for the comprehensive structural characterization of unknown impurities like Impurity A. americanpharmaceuticalreview.com

Application of UV Detection in Impurity A Analytical Methods

In conjunction with separation techniques like high-performance liquid chromatography (HPLC), Ultraviolet (UV) detection is a robust and widely used method for the quantification of Paricalcitol and its impurities. google.com Analytical methods developed for the determination of Paricalcitol and its related substances, including Impurity A, frequently employ UV detection. researchgate.net

For instance, a gradient liquid chromatographic method for determining Paricalcitol and its nine related impurities (A through I) specifies UV detection at a wavelength of 252 nm. google.comresearchgate.net This wavelength is chosen because it provides adequate absorbance for both the main compound and its impurities, allowing for their sensitive detection and quantification. The use of a UV detector in an HPLC system provides a reliable and accessible method for routine quality control testing to ensure that the levels of Impurity A remain within acceptable limits. google.com

Validation Parameters for Impurity A Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. For Impurity A, this involves demonstrating that the method is specific, linear, and sensitive enough to reliably measure the impurity at required levels.

Specificity and Selectivity Studies for Paricalcitol and Impurity A

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. For Impurity A, the method must be able to distinguish and separate it from the Paricalcitol API. google.comresearchgate.net

Validation studies demonstrate specificity by showing a good separation between the peaks corresponding to Paricalcitol and Impurity A in a chromatogram. google.com In one validated HPLC method, the resolution between Paricalcitol and its impurities was a key parameter, ensuring that the quantification of one did not interfere with the other. researchgate.net A patent for an analytical method highlights the importance of achieving a peak-to-peak degree of separation greater than 3.0 between Paricalcitol and Impurity A to ensure specificity. google.com This baseline separation is crucial for the accurate measurement of Impurity A.

Linearity and Range Determination for Impurity A Quantification

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte. This is established over a specified range of concentrations. For methods designed to quantify impurities, this range must cover from the reporting threshold up to the specification limit.

A liquid chromatographic method was validated for Paricalcitol and its related impurities, including Impurity A, over a concentration range of 0.002 mg/mL to 0.1 mg/mL. researchgate.net The linearity is confirmed by a high correlation coefficient (typically >0.999) from a plot of the instrument's response versus the concentration of the impurity. researchgate.net

Table 1: Validated Method Parameters for Paricalcitol and Related Impurities

| Parameter | Specification | Source |

|---|---|---|

| Analyte | Paricalcitol and Related Impurities (A-I) | researchgate.net |

| Technique | Gradient Liquid Chromatography with UV Detection | researchgate.net |

| Wavelength | 252 nm | researchgate.net |

| Linearity Range | 0.002 mg/mL – 0.1 mg/mL | researchgate.net |

| Correlation Coefficient (r) | >0.999 | researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity A

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For pharmaceutical impurities, the LOQ is a particularly critical parameter. A validated method for Paricalcitol and its impurities established a quantification limit (LOQ) of 0.002 mg/mL, which corresponds to 0.04% of the sample concentration used in that specific study. researchgate.net The detection limit (LOD) was determined to be 0.001 mg/mL. researchgate.net These low limits ensure that the method is sensitive enough to control Impurity A at levels required by regulatory standards.

Table 2: Sensitivity Parameters for Paricalcitol Impurity Analysis

| Parameter | Value (ppm) | Value (% with respect to sample concentration) | Source |

|---|---|---|---|

| LOD | 0.001 | 0.02% | researchgate.net |

| LOQ | 0.002 | 0.04% | researchgate.net |

Precision and Accuracy Assessments for Impurity A Analysis

The reliability of any analytical method hinges on its precision and accuracy. For the quantification of Impurity A in Paricalcitol, these parameters are rigorously evaluated as per International Conference on Harmonization (ICH) guidelines to ensure consistent and trustworthy results. researchgate.net

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. In a validated High-Performance Liquid Chromatography (HPLC) method for Paricalcitol and its related impurities, the repeatability was evaluated by performing six replicate injections of a standard solution. The Relative Standard Deviation (RSD) for the peak areas was found to be exceptionally low, indicating a high degree of precision. researchgate.net For instance, the RSD values for peak areas at concentrations of 2.0 and 5.0 µg/mL were found to be 1.9% and 0.4% respectively. researchgate.net

Intermediate Precision (Inter-day Precision/Ruggedness): This expresses the variation within the same laboratory, but with different analysts, on different days, and using different instruments. For the analysis of Paricalcitol impurities, intermediate precision was demonstrated by analyzing standard solutions containing 0.2% of each impurity with respect to the drug substance concentration. The results showed that the analytical method was precise across these variations. researchgate.net A study validating an HPLC method for Paricalcitol reported intra-day and inter-day precision RSD values of less than 2.0%, confirming the method's reliability. researchgate.net Another study showed repeatability and intermediate precision with an RSD of less than 3.5%. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity (in this case, Impurity A) is added to a sample matrix and the percentage of the impurity recovered by the analytical method is calculated.

For the analysis of Paricalcitol impurities, accuracy was evaluated by spiking the impurities at various concentration levels (e.g., 50%, 100%, 200%, and 300%) with respect to the drug substance concentration. researchgate.net The recovery for all impurities was found to be within a range of 103% with an RSD of 3%, demonstrating the method's ability to accurately quantify the impurity levels. researchgate.net Another validation study reported a mean recovery of 100.76% for Paricalcitol, with recoveries for impurities falling between 94.5% and 104.8%, which is considered excellent for pharmaceutical analysis. researchgate.net

The data below summarizes the findings from validation studies on analytical methods for Paricalcitol and its impurities.

Table 1: Precision Data for Paricalcitol Impurity Analysis

| Precision Type | Parameter Measured | Concentration Level | Result (RSD %) | Source |

| Repeatability | Peak Area | 2.0 µg/mL | 1.9% | researchgate.net |

| Repeatability | Peak Area | 5.0 µg/mL | 0.4% | researchgate.net |

| Repeatability | Retention Time | 2.0 µg/mL | 0.2% | researchgate.net |

| Repeatability | Retention Time | 5.0 µg/mL | 0.2% | researchgate.net |

| Intra-day & Inter-day | Concentration | 10.0 - 40.0 µg/mL | < 2.0% | researchgate.net |

| Repeatability & Intermediate | Concentration | 0.6 - 10.0 mg/L | < 3.5% | researchgate.net |

Table 2: Accuracy/Recovery Data for Paricalcitol Impurity Analysis

| Analyte | Spiked Level | Mean Recovery (%) | Source |

| Paricalcitol Impurities | 50%, 100%, 200%, 300% | ~103% | researchgate.net |

| Paricalcitol | Not Specified | 100.76% | researchgate.net |

| Paricalcitol Impurities | Not Specified | 94.5% - 104.8% | researchgate.net |

| Paricalcitol | Not Specified | >95% | researchgate.net |

Robustness and Ruggedness Evaluation of Impurity A Methods

Robustness and Ruggedness are critical attributes of an analytical method that demonstrate its reliability for routine use. pharmaguideline.com While sometimes used interchangeably, they assess different aspects of method variability. pharmaguideline.com

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its own parameters. pharmaguideline.comscribd.com It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase. pharmaguideline.com For a liquid chromatography method used in the analysis of Impurity A, robustness is tested by intentionally altering parameters such as:

The pH of the mobile phase pharmaguideline.com

The composition of the mobile phase pharmaguideline.com

The flow rate pharmaguideline.com

The column temperature pharmaguideline.com

Different columns (e.g., different lots or suppliers) pharmaguideline.com

Validation studies for HPLC methods used to analyze Paricalcitol and its impurities have confirmed their robustness. researchgate.netresearchgate.net The methods were found to be specific and robust, indicating that minor variations in method parameters did not significantly impact the analytical results, such as the separation and quantification of Impurity A. researchgate.netresearchgate.net Establishing system suitability parameters is a direct outcome of robustness studies, ensuring the method's validity is maintained whenever it is used. pharmaguideline.com

Ruggedness , on the other hand, evaluates the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.com This parameter assesses the external factors that could influence a method's performance. pharmaguideline.com The evaluation of intermediate precision, as discussed in the previous section, where analyses are performed by different analysts on different instruments and on different days, serves as a measure of the method's ruggedness. researchgate.netpharmaguideline.com The consistent results obtained during these intermediate precision tests for Paricalcitol impurity analysis confirm the ruggedness of the developed analytical methods. researchgate.netresearchgate.net

The successful validation of both robustness and ruggedness ensures that the analytical method for this compound is reliable, transferable, and suitable for routine quality control in different laboratory settings. researchgate.netpharmaguideline.com

Development and Utilization of Reference Standards for this compound

The accurate identification and quantification of this compound are critically dependent on the availability and use of high-quality reference standards. synzeal.com A reference standard is a highly purified compound that is used as a measurement base for a drug substance and its impurities. synzeal.compharmaffiliates.com

The development of a reference standard for Impurity A involves its synthesis, isolation, and extensive characterization to confirm its identity and purity. This process is essential for its qualification as a standard. Suppliers of pharmaceutical reference standards provide well-characterized materials for both pharmacopeial and non-pharmacopeial impurities of Paricalcitol. synzeal.compharmaffiliates.com These standards are supplied with a detailed Certificate of Analysis (COA) and other analytical data that meet regulatory compliance requirements. synzeal.com

Reference standards for Impurity A are indispensable in several key areas of pharmaceutical development and quality control:

Method Validation: As seen in the assessments of precision and accuracy, a qualified reference standard of the impurity is required to spike samples and determine the method's recovery rate. researchgate.netsynzeal.com

Quality Control (QC): In routine analysis of Paricalcitol drug substance and product, the reference standard for Impurity A is used to identify and quantify its presence, ensuring that it does not exceed the specified limits set by pharmacopeias and regulatory authorities. synzeal.com The United States Pharmacopeia (USP) provides a reference standard for Paricalcitol itself (USP Paricalcitol RS) which is used to calculate the percentage of any impurity found in a sample. pharmacopeia.cn

Stability Studies: Reference standards are used to monitor the formation of Impurity A during stability testing of the drug product, which assesses how the quality of the drug varies with time under the influence of environmental factors like temperature and humidity. synzeal.com

ANDA and DMF Filing: The availability and proper use of reference standards for impurities are a critical part of the documentation submitted to regulatory agencies in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com

The use of official standards, such as those traceable to the USP, is crucial for ensuring consistency and compliance in the pharmaceutical industry. synzeal.compharmacopeia.cn

Structural Elucidation of Impurity a of Paricalcitol

Spectroscopic Techniques for Impurity A Structural Characterization

Spectroscopic methods are fundamental to the structural determination of organic molecules, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity A Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of pharmaceutical impurities. Both ¹H and ¹³C NMR would be employed to provide a comprehensive picture of the molecular structure of Impurity A.

¹H NMR Spectroscopy: This technique would provide information on the chemical environment of each proton in the molecule. Key data points would include:

Chemical Shift (δ): The position of each signal would indicate the type of proton (e.g., olefinic, alcoholic, aliphatic).

Integration: The area under each signal would correspond to the number of protons it represents.

Multiplicity (Splitting Pattern): This would reveal the number of neighboring protons, helping to establish the connectivity of the carbon skeleton.

Coupling Constants (J): These values provide detailed information about the dihedral angles between adjacent protons, which is crucial for determining stereochemistry.

¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. Key data points would include:

Chemical Shift (δ): The position of each signal would indicate the type of carbon atom (e.g., sp³, sp², carbons bearing heteroatoms).

Number of Signals: This would indicate the number of unique carbon environments in the molecule.

2D NMR Techniques: To further confirm the structure, a suite of two-dimensional NMR experiments would be utilized, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is essential for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the confirmation of stereochemistry.

While specific experimental NMR data for Impurity A of Paricalcitol is not publicly available, the following table illustrates the type of data that would be generated.

| Hypothetical ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | 6.0 - 6.5 | m | 2H | Olefinic protons | | 5.0 - 5.5 | m | 2H | Olefinic protons | | 3.8 - 4.2 | m | 2H | CH-OH | | 0.5 - 2.5 | m | | Aliphatic and Side-Chain Protons |

| Hypothetical ¹³C NMR Data for this compound | | :--- | :--- | | Chemical Shift (ppm) | Assignment | | 110 - 150 | Olefinic carbons | | 60 - 80 | Carbons attached to oxygen | | 10 - 60 | Aliphatic carbons |

Infrared (IR) Spectroscopy for Impurity A Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Impurity A would be analyzed for characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

Based on the known structure of Paricalcitol and its analogs, the following functional groups and their corresponding approximate absorption regions would be expected in the IR spectrum of Impurity A:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohols) | 3200-3600 (broad) |

| C-H (alkanes) | 2850-3000 |

| C=C (alkenes) | 1600-1680 |

| C-O (alcohols) | 1050-1260 |

The presence of a broad band in the 3200-3600 cm⁻¹ region would confirm the presence of hydroxyl (-OH) groups. Absorptions just below 3000 cm⁻¹ would indicate C-H stretching of saturated carbons, while any peaks just above 3000 cm⁻¹ would suggest C-H stretching of the alkene groups. A peak in the 1600-1680 cm⁻¹ range would confirm the presence of the carbon-carbon double bonds.

Application of Mass Spectrometry in Impurity A Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Interpretation of MS and MS/MS Fragmentation Patterns for Impurity A

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of Impurity A, allowing for the confirmation of its elemental composition (C27H44O3). nih.gov

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For a molecule like Impurity A, characteristic fragmentation pathways would likely involve:

Loss of water (H₂O): Dehydration from the hydroxyl groups is a common fragmentation pathway for alcohols.

Cleavage of the side chain: The bond between the steroid nucleus and the side chain is often a point of cleavage.

Cleavage within the steroid rings: This can provide information about the structure of the ring system.

By analyzing the m/z values of the fragment ions, a detailed picture of the impurity's structure can be pieced together. While specific fragmentation data for Impurity A is not publicly available, the following table illustrates the type of data that would be generated.

| Hypothetical MS/MS Fragmentation Data for this compound | | :--- | :--- | :--- | | Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | | 417.3 [M+H]⁺ | 399.3 | 18 (H₂O) | | | 381.3 | 36 (2 x H₂O) | | | 287.2 | C9H18O | | | 251.2 | C11H22O |

Computational Approaches for Structure Prediction and Confirmation of Impurity A

Computational chemistry can be a valuable tool to support the structural elucidation process.

Prediction of Spectroscopic Data: Software can be used to predict NMR chemical shifts and IR vibrational frequencies for a proposed structure of Impurity A. These predicted spectra can then be compared with the experimental data to confirm the proposed structure.

Conformational Analysis: Computational methods can be used to determine the most stable three-dimensional conformation of the impurity, which can aid in the interpretation of NOESY data and in understanding its potential biological activity.

Confirmation of Impurity A Isomeric and Stereoisomeric Forms Relative to Paricalcitol

Paricalcitol has several stereocenters, meaning that numerous stereoisomers are possible. Impurity A could be a diastereomer or an epimer of Paricalcitol, differing in the configuration at one or more of these chiral centers. It could also be a geometric isomer, differing in the configuration around a double bond.

The IUPAC name for Impurity A suggests a specific stereochemistry. nih.gov The confirmation of the exact isomeric and stereoisomeric relationship between Impurity A and Paricalcitol would require a combination of techniques:

NMR Spectroscopy: As mentioned earlier, NOESY and the analysis of coupling constants can provide detailed information about the relative stereochemistry of the molecule.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase could be used to separate Impurity A from Paricalcitol and other potential stereoisomers.

X-ray Crystallography: If a single crystal of Impurity A can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry.

Impurity Profiling and Control Strategies for Paricalcitol with a Focus on Impurity a

Comprehensive Identification of Related Substances of Paricalcitol, including Impurity A

The synthesis and degradation of Paricalcitol can result in several related substances. veeprho.com These are compounds that are structurally similar to the active pharmaceutical ingredient (API). veeprho.com A comprehensive analysis of these impurities is essential for ensuring the purity and safety of the drug.

One of the key impurities that can arise during the manufacturing process is Impurity A. google.com Its chemical structure has been identified and is closely related to that of Paricalcitol. nih.gov Other related substances that have been identified include isomers and degradation products. veeprho.comwipo.int The formation of these impurities can be influenced by factors such as exposure to light, heat, or moisture. veeprho.com

Analytical techniques, particularly high-performance liquid chromatography (HPLC), are instrumental in the detection and quantification of these related substances. veeprho.comresearchgate.net Specific HPLC methods have been developed to separate Paricalcitol from its various impurities, including Impurity A and other isomers. wipo.intresearchgate.net

Table 1: Identified Related Substances of Paricalcitol

| Impurity Name | Type | Method of Detection |

|---|---|---|

| Impurity A | Process Impurity | HPLC google.comresearchgate.net |

| 20S-Isomer | Isomeric Impurity | HPLC wipo.int |

| 24R-Isomer | Isomeric Impurity | HPLC wipo.int |

| 7Z-Isomer | Isomeric Impurity | HPLC wipo.int |

| 14R-Isomer | Isomeric Impurity | HPLC wipo.int |

| 22Z-Isomer | Isomeric Impurity | HPLC wipo.int |

| Degradation Products | Degradants | HPLC veeprho.com |

| Residual Solvents | Process-related | Gas Chromatography (GC) google.com |

Strategies for Impurity A Control during Paricalcitol Manufacturing

Effective control of Impurity A and other related substances is a multi-faceted approach that involves process optimization, advanced purification techniques, and rigorous in-process monitoring.

Process Optimization for Impurity A Minimization in Synthesis

The synthesis of Paricalcitol is a complex multi-step process, and the formation of Impurity A is often linked to specific reaction conditions. patsnap.comgoogle.com Research has shown that the choice of reagents and reaction parameters can significantly influence the impurity profile of the final product. google.com

For instance, studies have explored different oxidation methods during the synthesis, finding that some methods can lead to a higher proportion of certain epimeric impurities which can then convert to other impurities. google.com By carefully selecting and optimizing the reaction conditions, it is possible to reduce the formation of Impurity A from the source, thereby simplifying subsequent purification steps. patsnap.com This proactive approach is a cornerstone of modern pharmaceutical manufacturing, aiming to build quality into the product from the earliest stages.

Purification Techniques for Impurity A Reduction (e.g., Preparative HPLC, Crystallization)

Despite efforts to minimize impurity formation during synthesis, purification steps are often necessary to achieve the high level of purity required for pharmaceutical-grade Paricalcitol. google.comnewdrugapprovals.org Due to the structural similarity between Paricalcitol and its impurities, including Impurity A, purification can be challenging. newdrugapprovals.org

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation and purification of complex mixtures. google.comnewdrugapprovals.org It has been successfully employed to purify Paricalcitol and reduce the levels of unwanted by-products. google.com This method involves passing the crude product through a chromatography column under high pressure, allowing for the separation of components based on their affinity for the stationary phase. google.com

Crystallization is another critical purification technique. google.comnewdrugapprovals.org This process involves dissolving the impure Paricalcitol in a suitable solvent or solvent mixture and then creating conditions that allow the pure Paricalcitol to crystallize out of the solution, leaving the impurities behind. newdrugapprovals.orggoogle.comnottingham.ac.uk The choice of solvent and the control of temperature are crucial parameters in achieving high purity. newdrugapprovals.orggoogle.com Various solvents, including acetone (B3395972) and isopropyl acetate, have been investigated for the crystallization of Paricalcitol. google.comnewdrugapprovals.org

In-Process Control and Monitoring of Intermediates for Impurity A

In-process control (IPC) and the monitoring of intermediates are essential for ensuring the consistent quality of the final product and for controlling impurities like Impurity A. mdpi.com By monitoring the formation of impurities at various stages of the manufacturing process, adjustments can be made in real-time to prevent their carry-over into the final API. mdpi.com

Analytical techniques such as HPLC are used to monitor the purity of intermediates. google.com This allows for the early detection of any deviations from the expected reaction pathway and enables corrective actions to be taken. mdpi.com Effective in-process control helps to ensure that the final product will meet the stringent purity requirements set by regulatory authorities. mdpi.com

Regulatory Perspectives on Impurity Limits and Control for Paricalcitol and its Impurities

The control of impurities in pharmaceutical products is a key focus of regulatory agencies worldwide. The International Conference on Harmonisation (ICH) provides a framework of guidelines that are widely adopted by regulatory bodies.

International Conference on Harmonisation (ICH) Guidelines on Impurities and Impurity A

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a comprehensive framework for the control of impurities in chemically synthesized drug substances. europa.euich.org This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.com

According to these guidelines, any impurity present at a level of 0.1% or higher should generally be identified. jpionline.org The qualification of an impurity involves gathering and evaluating data to establish its biological safety at the specified level. ich.org

For Paricalcitol, as with any new drug substance, manufacturers are required to summarize the actual and potential impurities, including Impurity A, that are most likely to arise during synthesis, purification, and storage. ich.org This includes providing a rationale for the proposed acceptance criteria for each impurity, which should be based on safety considerations. ich.org The ICH guidelines serve as a critical benchmark for ensuring that the levels of impurities like Impurity A in Paricalcitol are controlled to an extent that ensures patient safety. jpionline.orgbiotech-spain.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Paricalcitol |

| Impurity A of Paricalcitol |

| 20S-Isomer of Paricalcitol |

| 24R-Isomer of Paricalcitol |

| 7Z-Isomer of Paricalcitol |

| 14R-Isomer of Paricalcitol |

| 22Z-Isomer of Paricalcitol |

| Acetone |

Specific Regulatory Requirements for Impurity A in Paricalcitol Drug Substance and Product

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and quantification of impurities. For Paricalcitol, a synthetic vitamin D analogue, a comprehensive impurity profiling is essential. This section focuses specifically on the regulatory requirements and control strategies for a particular related substance known as this compound.

This compound is chemically identified as (1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol. nih.gov Its presence in Paricalcitol drug substance and drug product is carefully monitored and controlled.

While specific, named limits for "Impurity A" are not explicitly detailed in publicly available regulatory monographs from major agencies, its control falls under the general guidelines for impurities in new drug substances and products, such as those outlined by the International Council for Harmonisation (ICH). The United States Pharmacopeia (USP) monograph for Paricalcitol sets a general limit for any individual impurity at not more than 0.1% and for total impurities at not more than 0.5% in the drug substance. fda.gov It is understood that Impurity A must adhere to this stringent limit for individual unspecified impurities.

Regulatory submissions for generic Paricalcitol products are required to demonstrate that the impurity profile is comparable to that of the reference listed drug, Zemplar®. FDA review documents for generic Paricalcitol injections have noted that comparative analytical data should reveal no significant differences in the impurity profiles between the generic and the innovator product. fda.gov This ensures that the safety and efficacy of the generic drug are equivalent to the original.

A Chinese patent for a Paricalcitol injection formulation describes a method for controlling oxidized impurities, including Impurity A and Impurity B. The patent suggests that by controlling the residual oxygen in the injection container, the levels of these impurities can be minimized, thereby enhancing the product's stability and safety. google.com The patent provides a formula for the calculation of the percentage content of Impurity A as follows:

Percentage content of Impurity A = (Peak area of Impurity A / Sum of all peak areas) × 100% google.com

This indicates a clear analytical approach to monitoring and controlling the level of Impurity A in the final product.

Research has also focused on developing robust analytical methods for the separation and quantification of Paricalcitol and its related substances, including Impurity A. A study detailing a reverse-phase high-performance liquid chromatography (HPLC) method demonstrated successful separation of Paricalcitol from nine of its impurities, including Impurity A. researchgate.net The development of such validated, stability-indicating analytical methods is a prerequisite for accurate impurity profiling and is a key regulatory expectation.

Below are interactive data tables summarizing the key information regarding this compound.

Table 1: Identification of Paricalcitol Impurity A

| Attribute | Information |

| Chemical Name | (1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol nih.gov |

| Molecular Formula | C₂₇H₄₄O₃ |

| CAS Number | 2230789-87-2 nih.gov |

Table 2: General Regulatory and Pharmacopeial Limits for Impurities in Paricalcitol Drug Substance

| Impurity Type | Limit | Source |

| Any Individual Impurity | Not more than 0.1% | USP fda.gov |

| Total Impurities | Not more than 0.5% | USP fda.gov |

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Impurity A in Paricalcitol formulations?

-

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. The USP monograph specifies a mobile phase of methanol and water (4:1), with system suitability criteria ensuring resolution between Paricalcitol and its impurities. Quantification uses the formula:

where = concentration of Paricalcitol standard, = sample weight, = impurity peak response, and = standard peak response .

-

Critical Parameters : Ensure peak purity, baseline stability, and column efficiency (theoretical plates ≥2000). Validate specificity via forced degradation studies (e.g., acid/base hydrolysis, oxidation) .

Q. How does Impurity A influence Paricalcitol’s pharmacokinetic or pharmacodynamic profiles in preclinical models?

- Methodological Answer : Use in vitro binding assays to assess Impurity A’s affinity for the vitamin D receptor (VDR) compared to Paricalcitol. For in vivo studies, administer Impurity A-spiked Paricalcitol to animal models (e.g., CKD rodents) and monitor serum calcium, phosphate, and intact PTH (iPTH) levels. Compare outcomes to pure Paricalcitol cohorts .

Advanced Research Questions

Q. How can researchers design a PICOT framework to investigate long-term safety implications of Impurity A in Paricalcitol-treated hemodialysis patients?

- PICOT Breakdown :

- P : Hemodialysis patients with secondary hyperparathyroidism (SHPT).

- I : Paricalcitol containing 0.1–0.5% Impurity A (per USP limits).

- C : Paricalcitol with ≤0.1% Impurity A.

- O : Incidence of hypercalcemia, vascular calcification, or mortality over 24 months.

- T : Longitudinal monitoring via quarterly serum biomarkers and imaging.

- Data Contradictions : Address discrepancies from meta-analyses where Paricalcitol showed conflicting effects on serum calcium in RCTs vs. observational studies .

Q. What strategies resolve contradictions in impurity-related toxicity data across studies?

- Methodological Answer :

- Source Analysis : Compare impurity profiles (e.g., batch-to-batch variability) using mass spectrometry to confirm Impurity A’s identity and concentration .

- Meta-Regression : Adjust for covariates like baseline iPTH, dialysis vintage, and co-administered phosphate binders. Use RevMan or Stata for pooled hazard ratios (HR) and standardized mean differences (SMD) .

- In Silico Modeling : Predict Impurity A’s metabolic pathways via tools like ADMET Predictor™ to identify potential toxic metabolites .

Q. How can researchers ensure reproducibility when developing impurity-spiked Paricalcitol samples for stability studies?

- Methodological Answer :

- Sample Preparation : Spike Impurity A (synthesized per ICH Q3A guidelines) into Paricalcitol stock solutions at 0.1–1.0% w/w. Use accelerated stability conditions (40°C/75% RH for 6 months) .

- Validation : Monitor degradation via HPLC-UV and confirm impurity identity with LC-MS/MS. Cross-validate results across ≥3 independent labs using harmonized protocols .

Data Integration and Reporting

Q. What statistical approaches are optimal for analyzing impurity-related adverse events in Paricalcitol trials?

- Methodological Answer :

- Reporting Standards : Adhere to CONSORT guidelines for RCTs and STROBE for observational studies. Disclose impurity thresholds and analytical validation steps .

Q. How to systematically review literature on Impurity A while mitigating selection bias?

- Methodological Answer :

- Search Strategy : Use PubMed/EMBASE filters: ("Paricalcitol" AND "Impurity A") AND ("degradation" OR "toxicology" OR "pharmacokinetics"). Exclude non-peer-reviewed sources (e.g., patents, conference abstracts).

- Bias Assessment : Apply ROBINS-I tool for non-randomized studies. Use GRADEpro to evaluate evidence certainty .

Tables for Quick Reference

Q. Table 1. USP Acceptance Criteria for Paricalcitol Impurities

| Parameter | Specification |

|---|---|

| Individual Impurity (e.g., A) | ≤0.1% |

| Total Impurities | ≤0.5% |

| Column Efficiency | ≥2000 theoretical plates |

Q. Table 2. Key Outcomes from Paricalcitol vs. Other VDRAs (Meta-Analysis)

| Outcome | Paricalcitol Effect Size (95% CI) |

|---|---|

| Mortality (HR) | 0.86 (0.80–0.91) |

| iPTH Reduction (SMD) | -0.53 (-0.89–-0.16) |

| Hypercalcemia (RR) | 1.12 (0.95–1.32) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.